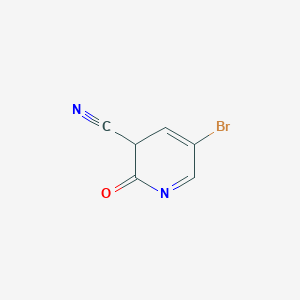
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile is an organic compound with the molecular formula C6H3BrN2O. It belongs to the class of heterocyclic compounds known as pyridines and derivatives. This compound is characterized by the presence of a bromine atom, a nitrile group, and a carbonyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile typically involves the bromination of 2-oxo-2,3-dihydropyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide as the brominating agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-hydroxynicotinonitrile
- 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. The presence of both a bromine atom and a nitrile group provides distinct reactivity and potential for diverse chemical transformations .
生物活性
5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile (C6H3BrN2O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
This compound is characterized by the presence of a bromine atom, a carbonyl group, and a nitrile group attached to a pyridine ring. The synthesis typically involves bromination of 2-oxo-2,3-dihydropyridine-3-carbonitrile under controlled conditions, using bromine or N-bromosuccinimide as brominating agents. The compound's molecular weight is approximately 199.00 g/mol, and its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrN2O |
| Molecular Weight | 199.00 g/mol |
| IUPAC Name | 5-bromo-2-oxo-3H-pyridine-3-carbonitrile |
| InChI | InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3-4H |
| Canonical SMILES | C1=C(C=NC(=O)C1C#N)Br |
Anticancer Properties
Research has demonstrated the compound's potential as an anticancer agent. A study evaluated its inhibitory activity against the human HT-29 colon tumor cell line. Compounds with similar structures were synthesized and tested, revealing that certain derivatives exhibited significant tumor cell growth inhibition. The lead compound showed an IC50 value indicating effective anti-proliferative activity . The results are summarized in Table 1.
| Compound Name | IC50 (μM) | Activity Description |
|---|---|---|
| 5-Bromo-2-hydroxyphenyl derivative | 12.5 | Significant inhibition against HT-29 |
| 4-(2-Ethoxyphenyl)-2-oxo derivative | 15.0 | Moderate inhibition |
| Control (DMSO) | - | No significant activity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of 5-Bromo-2-oxo-2,3-dihydropyridine exhibit varying levels of activity against Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
The mechanism of action for 5-Bromo-2-oxo-2,3-dihydropyridine involves interaction with specific molecular targets within cells. It is believed to inhibit enzymes related to cell proliferation and survival pathways. For example, the compound may interfere with phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways associated with cancer progression .
Case Studies
- Colon Cancer Study : A series of derivatives were synthesized and tested for their effects on HT-29 cells. The study found that modifications at specific positions on the pyridine ring significantly influenced biological activity, emphasizing the importance of structural diversity in drug design .
- Antimicrobial Evaluation : A comparative study assessed the efficacy of various pyridine derivatives against bacterial strains. It was noted that compounds with electron-withdrawing groups showed enhanced antimicrobial properties compared to their electron-donating counterparts .
特性
分子式 |
C6H3BrN2O |
|---|---|
分子量 |
199.00 g/mol |
IUPAC名 |
5-bromo-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3-4H |
InChIキー |
WDBHNHKFISPCJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)C1C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















